molecular formula C26H24N2O4 B10971521 N-(3,4-dimethoxybenzyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

N-(3,4-dimethoxybenzyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B10971521
M. Wt: 428.5 g/mol
InChI Key: GSYVSMONDUTJOG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Substitution Reactions: Introduction of methoxy groups on the benzyl and phenyl rings can be done through nucleophilic aromatic substitution reactions.

    Amide Formation: The final step involves coupling the quinoline derivative with a carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The methoxy groups might enhance its binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar structure.

Uniqueness

N-(3,4-dimethoxybenzyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the quinoline core, which might confer distinct biological activities or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H24N2O4/c1-30-19-8-6-7-18(14-19)23-15-21(20-9-4-5-10-22(20)28-23)26(29)27-16-17-11-12-24(31-2)25(13-17)32-3/h4-15H,16H2,1-3H3,(H,27,29)

InChI Key

GSYVSMONDUTJOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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